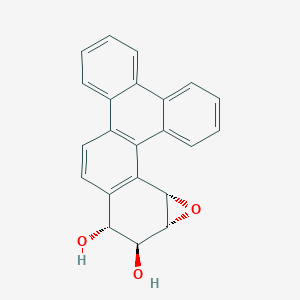
Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, also known as B[a]PDE, is a potent carcinogenic compound that is formed during the metabolism of benzo[a]pyrene (B[a]P). B[a]P is a polycyclic aromatic hydrocarbon (PAH) that is found in tobacco smoke, air pollution, and charbroiled food. B[a]PDE is known to cause DNA damage and mutations, leading to the development of cancer.
作用機序
B[a]PDE binds to DNA and forms adducts, leading to mutations and cancer. It can also interfere with DNA repair mechanisms, leading to further DNA damage. B[a]PDE has been shown to activate oncogenes and inhibit tumor suppressor genes, leading to uncontrolled cell growth and proliferation.
生化学的および生理学的効果
B[a]PDE has been shown to cause a variety of biochemical and physiological effects, including oxidative stress, inflammation, and immune system dysfunction. It can also cause DNA damage and mutations, leading to the development of cancer. B[a]PDE has been shown to affect a variety of cellular processes, including cell cycle regulation, apoptosis, and DNA repair.
実験室実験の利点と制限
B[a]PDE is a potent carcinogenic compound that is widely used in scientific research. Its advantages include its ability to induce tumors in animal models and to study the effects of DNA damage on cellular processes. However, B[a]PDE is also highly toxic and can pose a risk to researchers working with the compound. Its use is strictly regulated, and safety measures must be taken to ensure the health and safety of researchers.
将来の方向性
Future research on B[a]PDE should focus on developing new cancer therapies that target the compound. This could include the development of chemotherapeutic agents that specifically target B[a]PDE-induced tumors. Additionally, research should focus on identifying biomarkers that can be used to detect B[a]PDE exposure and to monitor the effectiveness of cancer therapies. Finally, research should focus on developing new methods for synthesizing B[a]PDE that are safer and more efficient than current methods.
合成法
B[a]PDE is synthesized by the oxidation of B[a]P by cytochrome P450 enzymes, followed by the epoxidation of the resulting diol by epoxide hydrolase. The resulting compound is highly reactive and can bind to DNA, leading to mutations and cancer.
科学的研究の応用
B[a]PDE is widely used in scientific research to study the mechanisms of carcinogenesis and DNA damage. It is used to induce tumors in animal models and to study the effects of DNA damage on cellular processes. B[a]PDE is also used to develop new cancer therapies and to test the efficacy of chemotherapeutic agents.
特性
CAS番号 |
132832-27-0 |
|---|---|
製品名 |
Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide |
分子式 |
C22H16O3 |
分子量 |
328.4 g/mol |
IUPAC名 |
(16S,18R,19S,20R)-17-oxahexacyclo[12.9.0.02,7.08,13.015,21.016,18]tricosa-1(14),2,4,6,8,10,12,15(21),22-nonaene-19,20-diol |
InChI |
InChI=1S/C22H16O3/c23-19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21+,22-/m1/s1 |
InChIキー |
GZHHSQMUVHHNOY-CLAROIROSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)[C@H]([C@@H]([C@@H]6[C@H]5O6)O)O |
SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O |
その他のCAS番号 |
119479-44-6 132832-27-0 |
同義語 |
enzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8aalpha, 9aalpha)-isomer benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8aalpha,9aalpha), (+-)-isomer benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8abeta,9abeta), (+-)-isomer BgC-diol-epoxide syn-benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



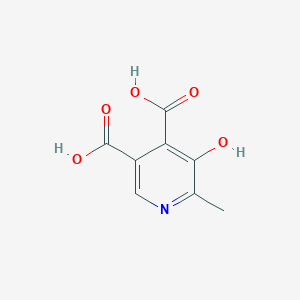
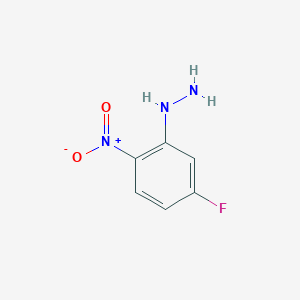
![[(2-Oxonaphthalen-1-ylidene)methylamino]urea](/img/structure/B154664.png)
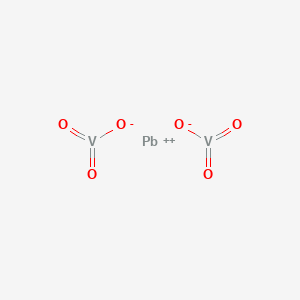
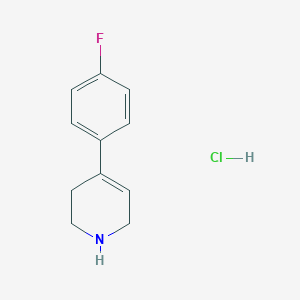
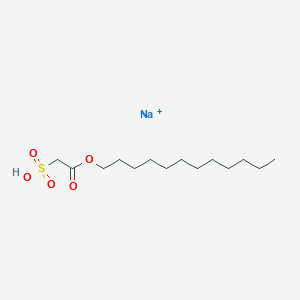
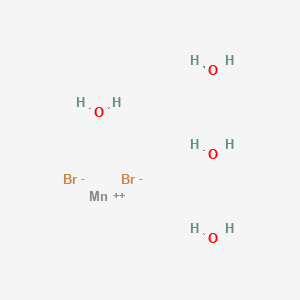
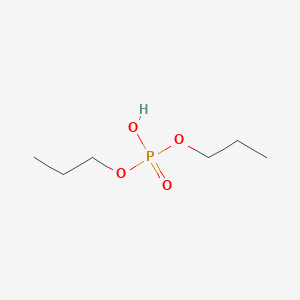
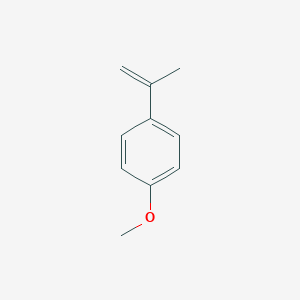
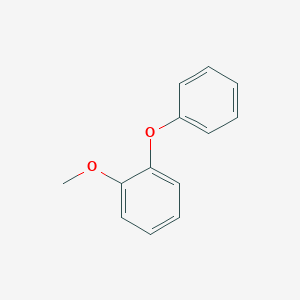
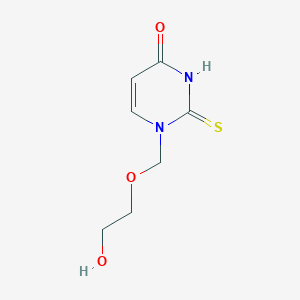
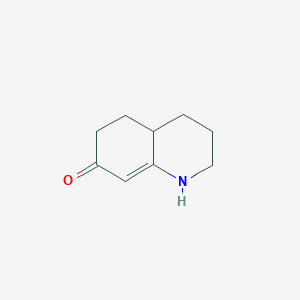
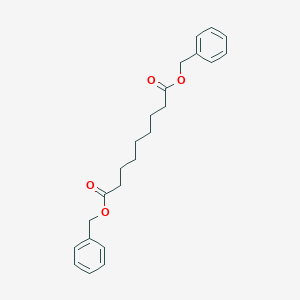
![Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-](/img/structure/B154686.png)